methyl 3-bromo-5-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-bromo-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a bromine atom at the 3-position, a methyl group at the 5-position, and a carboxylate ester at the 4-position, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-methyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compounds or their analogs . One common method includes the reaction of 3-bromo-1-methyl-1H-pyrazole with methyl chloroformate under basic conditions to yield the desired ester . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium complexes to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistent yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, oxidized pyrazole derivatives, and reduced pyrazole compounds .
Scientific Research Applications
Methyl 3-bromo-5-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylate ester group play crucial roles in binding to active sites of enzymes, thereby modulating their activity . The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
- Methyl 5-bromo-1H-pyrazole-3-carboxylate
- 3-(4-bromophenyl)-5-methyl-1H-pyrazole
Uniqueness
Methyl 3-bromo-5-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. The presence of both a bromine atom and a carboxylate ester group allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
methyl 3-bromo-5-methyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(6(10)11-2)5(7)9-8-3/h1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSAUNWYGJDXQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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